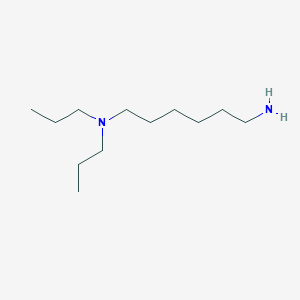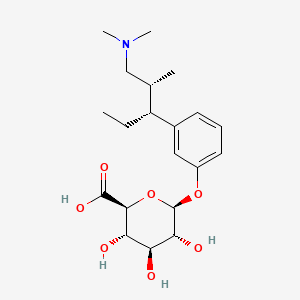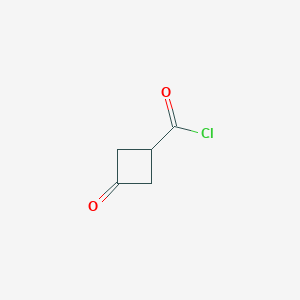
N',N'-dipropylhexane-1,6-diamine
Übersicht
Beschreibung
N’,N’-Dipropylhexane-1,6-diamine is an organic compound with the molecular formula C₁₂H₂₈N₂. It features a six-carbon hexane backbone with two primary amine groups attached to the first and sixth carbon atoms. This compound is primarily used in polymer synthesis and medicinal chemistry due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N’,N’-Dipropylhexane-1,6-diamine can be synthesized through the reaction of hexane-1,6-diamine with propylamine under suitable conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of N’,N’-dipropylhexane-1,6-diamine may involve the hydrogenation of adiponitrile in the presence of ammonia and a cobalt or iron catalyst. This method ensures high yield and purity of the final product .
Types of Reactions:
Acid-Base Reactions: The amine groups in N’,N’-dipropylhexane-1,6-diamine can act as Brønsted-Lowry bases, accepting protons from acids.
Acylation Reactions: The compound can react with acyl chlorides or anhydrides to form amides.
Condensation Reactions: It can undergo condensation reactions with diacids or dialdehydes to form long-chain polymers.
Common Reagents and Conditions:
Acyl Chlorides/Anhydrides: Used in acylation reactions to form amides.
Diacids/Dialdehydes: Utilized in condensation reactions to create polymers.
Major Products:
Amides: Formed through acylation reactions.
Polymers: Produced via condensation reactions with diacids or dialdehydes.
Wissenschaftliche Forschungsanwendungen
N’,N’-Dipropylhexane-1,6-diamine has versatile applications in various fields:
Polymer Synthesis: Acts as a chain extender or curing agent in the production of polyamides, polyurethanes, and epoxies.
Medicinal Chemistry: Explored for its potential biological activity and pharmaceutical applications.
Organic Synthesis: Used as a building block in the synthesis of various organic compounds.
Wirkmechanismus
The specific mechanism of action for N’,N’-dipropylhexane-1,6-diamine is not well-documented. if used in a biological context, its mechanism would depend on the application. For instance, in drug development, it might interact with target proteins or enzymes to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Hexane-1,6-diamine: A similar compound with a six-carbon backbone but without the propyl groups.
N,N’-Dimethyl-1,6-hexanediamine: Another derivative with methyl groups instead of propyl groups.
Uniqueness: N’,N’-Dipropylhexane-1,6-diamine is unique due to its hydrophobic character and hydrogen bonding potential, which make it suitable for specific applications in polymer synthesis and medicinal chemistry.
Eigenschaften
IUPAC Name |
N',N'-dipropylhexane-1,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N2/c1-3-10-14(11-4-2)12-8-6-5-7-9-13/h3-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYHGAIOUAEZMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(3-Aminopropyl)piperidin-4-yl]methanol](/img/structure/B3097100.png)

![(S)-tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B3097109.png)




![[1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B3097137.png)




![3-Amino-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B3097175.png)
